1H-Indole, 3-(2-imidazolin-2-ylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 3-(2-imidazolin-2-ylmethyl)- is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- is of particular interest due to its unique structure, which combines the indole moiety with an imidazoline group, potentially enhancing its biological activity and therapeutic potential.
Vorbereitungsmethoden
The synthesis of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed Larock indole synthesis, which allows for the formation of highly functionalized indole units . Another approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
1H-Indole, 3-(2-imidazolin-2-ylmethyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, including serotonin receptors and enzymes involved in cell signaling . The imidazoline group may enhance the compound’s binding affinity and selectivity, leading to increased biological activity. The compound’s effects are mediated through the modulation of these receptors and enzymes, resulting in various therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 3-(2-imidazolin-2-ylmethyl)- can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its use in multicomponent reactions and pharmaceutical applications.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral properties.
The uniqueness of 1H-Indole, 3-(2-imidazolin-2-ylmethyl)- lies in its combination of the indole and imidazoline moieties, which may result in enhanced biological activity and therapeutic potential compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
19853-01-1 |
---|---|
Molekularformel |
C12H13N3 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1H-indole |
InChI |
InChI=1S/C12H13N3/c1-2-4-11-10(3-1)9(8-15-11)7-12-13-5-6-14-12/h1-4,8,15H,5-7H2,(H,13,14) |
InChI-Schlüssel |
HGNMPVZIINPXDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)CC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.